molecular formula C19H20N4O3 B2898941 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide CAS No. 898465-89-9

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide

Cat. No. B2898941
CAS RN: 898465-89-9
M. Wt: 352.394
InChI Key: RCDULCNCAPKEPP-UHFFFAOYSA-N
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Description

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a derivative of quinoline and pyridine, two heterocyclic compounds that are commonly used in the synthesis of biologically active compounds.

Scientific Research Applications

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, the compound has been found to possess antitumor activity, making it a promising candidate for cancer research.

Mechanism of Action

The mechanism of action of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide is not fully understood. However, it is believed that the compound exerts its biological effects by interfering with the activity of specific enzymes and proteins. For example, the compound has been shown to inhibit the activity of acetylcholinesterase by binding to its active site and preventing the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide has been found to exhibit various biochemical and physiological effects. In addition to its inhibitory activity against acetylcholinesterase, the compound has been shown to possess antioxidant and anti-inflammatory properties. These effects may be beneficial in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide in lab experiments include its relatively simple synthesis method, high purity, and potent biological activity. However, there are also limitations to its use, such as its potential toxicity and limited solubility in aqueous solutions. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide. One potential direction is the development of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of the compound's potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide involves the condensation of 3-acetyl-4-hydroxyquinoline and 3-aminomethylpyridine in the presence of oxalyl chloride and dimethylformamide. The resulting product is then treated with hydroxylamine hydrochloride to obtain the final compound. The synthesis method is relatively simple and yields a high purity product.

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13(24)23-9-3-5-15-6-7-16(10-17(15)23)22-19(26)18(25)21-12-14-4-2-8-20-11-14/h2,4,6-8,10-11H,3,5,9,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDULCNCAPKEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide

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